4-(4,5-Dihydro-1,3-oxazol-2-yl)butan-2-one
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Overview
Description
4-(4,5-Dihydro-1,3-oxazol-2-yl)butan-2-one is a chemical compound that belongs to the oxazole family. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a butanone group attached to the oxazole ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,5-Dihydro-1,3-oxazol-2-yl)butan-2-one typically involves the cyclization of β-hydroxy amides. One common method is the use of Deoxo-Fluor® reagent, which facilitates the cyclodehydration of β-hydroxy amides to form oxazolines. The reaction is carried out at room temperature, and the oxazolines can be further oxidized to oxazoles using commercial manganese dioxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process. The cyclodehydration and subsequent oxidation steps can be optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(4,5-Dihydro-1,3-oxazol-2-yl)butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazoles using reagents like manganese dioxide.
Substitution: It can participate in nucleophilic substitution reactions, where the oxazole ring acts as an electrophile.
Common Reagents and Conditions
Oxidation: Manganese dioxide is commonly used for the oxidation of oxazolines to oxazoles.
Substitution: Nucleophilic reagents such as amines can be used in substitution reactions under mild conditions.
Major Products Formed
Scientific Research Applications
4-(4,5-Dihydro-1,3-oxazol-2-yl)butan-2-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(4,5-Dihydro-1,3-oxazol-2-yl)butan-2-one involves its interaction with various molecular targets. The oxazole ring can interact with enzymes and receptors through non-covalent interactions, influencing biological pathways. The exact mechanism may vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-(4,5-Dihydro-1,3-oxazol-2-yl)butan-2-one is unique due to its specific structure, which combines the oxazole ring with a butanone group. This combination imparts distinct chemical properties, making it suitable for various applications in synthesis and research .
Properties
Molecular Formula |
C7H11NO2 |
---|---|
Molecular Weight |
141.17 g/mol |
IUPAC Name |
4-(4,5-dihydro-1,3-oxazol-2-yl)butan-2-one |
InChI |
InChI=1S/C7H11NO2/c1-6(9)2-3-7-8-4-5-10-7/h2-5H2,1H3 |
InChI Key |
IXKLPIIKURUNNH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCC1=NCCO1 |
Origin of Product |
United States |
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